Cas no 2138806-22-9 (2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole)

2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole
- EN300-802931
- 2138806-22-9
- 2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole
-
- インチ: 1S/C6H6BrNS2/c1-9-6-4-8-5(10-6)2-3-7/h2-4H,1H3/b3-2+
- InChIKey: NEDLVESFPMQZLH-NSCUHMNNSA-N
- ほほえんだ: Br/C=C/C1=NC=C(SC)S1
計算された属性
- せいみつぶんしりょう: 234.91250g/mol
- どういたいしつりょう: 234.91250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802931-1.0g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
Enamine | EN300-802931-5.0g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
Enamine | EN300-802931-0.1g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
Enamine | EN300-802931-0.25g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
Enamine | EN300-802931-2.5g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
Enamine | EN300-802931-0.5g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-802931-10.0g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
Enamine | EN300-802931-0.05g |
2-(2-bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole |
2138806-22-9 | 95.0% | 0.05g |
$888.0 | 2025-02-21 |
2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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7. Book reviews
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazoleに関する追加情報
Comprehensive Overview of 2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole (CAS No. 2138806-22-9)
2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. With the CAS number 2138806-22-9, this compound is recognized for its unique structural features, including a bromoethenyl group and a methylsulfanyl substituent on a thiazole ring. These functional groups contribute to its reactivity and potential applications in drug discovery, agrochemicals, and advanced materials.
The thiazole core of this molecule is a five-membered heterocycle containing sulfur and nitrogen, which is a common motif in bioactive compounds. Researchers are particularly interested in its potential as a building block for pharmaceutical intermediates due to its ability to participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions. The presence of the bromoethenyl group makes it a versatile precursor for further functionalization, enabling the synthesis of more complex molecules.
In recent years, the demand for heterocyclic compounds like 2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole has surged, driven by advancements in drug discovery and green chemistry. Scientists are exploring its role in the development of antimicrobial agents and anticancer drugs, as thiazole derivatives are known to exhibit significant biological activity. Additionally, its potential applications in organic electronics and photovoltaic materials are under investigation, aligning with the growing interest in sustainable energy solutions.
From a synthetic perspective, the compound’s methylsulfanyl group offers unique reactivity patterns, making it valuable for catalysis and polymer chemistry. Its stability under various conditions also makes it suitable for high-throughput screening in combinatorial chemistry. As the scientific community continues to explore structure-activity relationships (SAR), this compound is expected to play a pivotal role in the design of next-generation therapeutics.
The growing interest in 2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole is reflected in the increasing number of publications and patents citing its use. Researchers are also investigating its environmental impact and biodegradability, addressing concerns related to sustainable chemical practices. With its multifaceted applications and relevance to cutting-edge research, this compound remains a subject of intense study in both academic and industrial settings.
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